molecular formula C11H14O4 B6588683 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid CAS No. 53832-93-2

3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid

Cat. No. B6588683
CAS RN: 53832-93-2
M. Wt: 210.2
InChI Key:
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Description

3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid, also known as homovanillic acid (HVA), is a phenolic acid that is found in the urine of humans and other animals. It is a metabolite of the neurotransmitter dopamine and is used as a marker of dopamine metabolism in clinical and research settings. HVA is also used as a marker of oxidative stress in laboratory experiments.

Mechanism of Action

Target of Action

The primary target of 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid (HMPA) is the GPR41 receptor . This receptor plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .

Mode of Action

HMPA interacts with the GPR41 receptor with greater affinity than its precursor, 4-hydroxy-3-methoxycinnamic acid (HMCA) . The activation of this receptor is key to the beneficial effects of HMPA .

Biochemical Pathways

HMPA affects several biochemical pathways. It improves hepatic glucose and lipid metabolism, and inhibits muscular lipid metabolism and protein catabolism . These effects are indicated by changes in mRNA expression levels of related genes .

Pharmacokinetics

After oral administration of HMPA, intact and conjugated HMPAs in the bloodstream are detected and reach the maximum concentration in 15 minutes . HMPA and its conjugates are also detected in the target organs 6 hours post-administration . This indicates that HMPA undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles (kidneys > liver > thoracic aorta > heart > soleus muscle > lungs) . This study demonstrated that orally administered HMPA undergoes rapid metabolism and wide tissue distribution with ≥1.2% absorption ratio .

Result of Action

HMPA has been shown to significantly enhance absolute grip strength and relative grip strength . Low-dose HMPA administration increased Myf5 expression in sedentary mice, suggesting that low-dose HMPA may promote muscle development . Additionally, HMPA improved hepatic glucose and lipid metabolism, and inhibited muscular lipid metabolism and protein catabolism .

Action Environment

The action of HMPA is influenced by the gut microbiota, which transforms dietary polyphenols into HMPA . This transformation process can be affected by various environmental factors, including diet and gut microbiota composition.

Advantages and Limitations for Lab Experiments

The use of HVA in laboratory experiments has a number of advantages. HVA is relatively easy to synthesize, and its levels can be easily measured in the urine. In addition, HVA is a reliable marker of dopamine metabolism, and its levels can be used to assess the effects of psychotropic drugs. However, there are some limitations to the use of HVA in laboratory experiments. HVA is not a specific marker for any particular neurotransmitter, and its levels can be affected by a variety of factors, including diet, exercise, and stress.

Future Directions

The future directions for research on HVA include further studies on its biochemical and physiological effects, as well as its potential applications in the diagnosis and treatment of neurological disorders. In addition, further research is needed to better understand the role of HVA in oxidative stress and its potential role in the development of diseases. Other potential future directions for research on HVA include its use as a marker for the activity of other enzymes involved in the metabolism of dopamine, as well as its potential use in the development of new drugs.

Synthesis Methods

HVA can be synthesized from 4-hydroxy-3-methoxyphenylacetic acid (HMPA) through an acid-catalyzed dehydration reaction. HMPA is first converted to its sodium salt, which is then reacted with sulfuric acid to form HVA. This reaction can be further optimized by using a catalytic amount of p-toluenesulfonic acid (PTSA) to increase the reaction rate.

Scientific Research Applications

HVA has been used in a variety of scientific research applications. It is used as a biomarker for the diagnosis of Parkinson’s disease and other neurological disorders, as well as for the assessment of the effects of psychotropic drugs. HVA is also used to measure the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of dopamine and other neurotransmitters. In addition, HVA has been used to study the effects of oxidative stress on cells and tissues.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include protection of the phenolic hydroxyl group, alkylation of the protected phenol, and subsequent deprotection and oxidation to yield the desired carboxylic acid.", "Starting Materials": [ "4-hydroxy-3-methoxybenzaldehyde", "2-methylpropanoic acid", "diethyl ether", "sodium hydride", "methyl iodide", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Protection of the phenolic hydroxyl group by reaction with acetic anhydride and sulfuric acid to yield 4-acetoxy-3-methoxybenzaldehyde.", "Step 2: Alkylation of the protected phenol by reaction with sodium hydride and methyl iodide in diethyl ether to yield 3-(4-methoxy-3-methylphenyl)-2-methylpropanal.", "Step 3: Deprotection of the acetoxy group by reaction with sodium hydroxide to yield 4-hydroxy-3-methoxyphenyl)-2-methylpropanal.", "Step 4: Oxidation of the aldehyde to the carboxylic acid by reaction with hydrogen peroxide in the presence of a catalyst to yield 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid." ] }

CAS RN

53832-93-2

Product Name

3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid

Molecular Formula

C11H14O4

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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